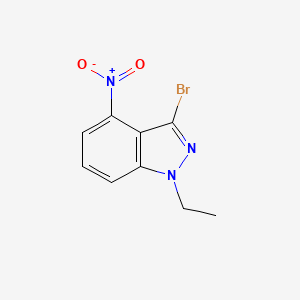
3-Bromo-1-ethyl-4-nitro-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-ethyl-4-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry. The presence of bromine, ethyl, and nitro groups in this compound makes it a valuable intermediate in various chemical syntheses and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-ethyl-4-nitro-1H-indazole typically involves the bromination of 1-ethyl-4-nitro-1H-indazole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1-ethyl-4-nitro-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., copper iodide).
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite in aqueous solution.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products:
Substitution: 3-Substituted derivatives (e.g., 3-amino-1-ethyl-4-nitro-1H-indazole).
Reduction: 3-Bromo-1-ethyl-4-amino-1H-indazole.
Oxidation: 3-Bromo-1-carboxy-4-nitro-1H-indazole.
Scientific Research Applications
3-Bromo-1-ethyl-4-nitro-1H-indazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-1-ethyl-4-nitro-1H-indazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
- 3-Bromo-1-methyl-4-nitro-1H-indazole
- 3-Chloro-1-ethyl-4-nitro-1H-indazole
- 3-Bromo-1-ethyl-5-nitro-1H-indazole
Comparison:
- 3-Bromo-1-methyl-4-nitro-1H-indazole: Similar structure but with a methyl group instead of an ethyl group, which may affect its lipophilicity and biological activity.
- 3-Chloro-1-ethyl-4-nitro-1H-indazole: Chlorine atom instead of bromine, which may influence its reactivity and binding properties.
- 3-Bromo-1-ethyl-5-nitro-1H-indazole: Nitro group at a different position, potentially altering its electronic properties and reactivity.
The uniqueness of 3-Bromo-1-ethyl-4-nitro-1H-indazole lies in its specific substitution pattern, which can significantly impact its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C9H8BrN3O2 |
|---|---|
Molecular Weight |
270.08 g/mol |
IUPAC Name |
3-bromo-1-ethyl-4-nitroindazole |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-12-6-4-3-5-7(13(14)15)8(6)9(10)11-12/h3-5H,2H2,1H3 |
InChI Key |
COSAEXQOWIQEGK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=CC=C2)[N+](=O)[O-])C(=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-[[4-[2-(8-amino-4-hydroxy-10-oxo-2-oxa-5,7,9-triazatricyclo[4.4.0.01,3]deca-5,7-dien-3-yl)ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B13064850.png)




![2-{[(2,5-Difluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13064880.png)
![Pyrazolo[1,5-a]pyridin-6-ylmethanol](/img/structure/B13064882.png)


![5-Bromo-1-[(tert-butoxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13064893.png)
![5-Bromooxazolo[4,5-b]pyridin-2-amine](/img/structure/B13064894.png)
![3-(1,1-Dimethylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B13064900.png)
![4-[(Pent-4-yn-2-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13064907.png)
